1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride
Description
1-[(1-Methylimidazol-2-yl)methyl]piperazine trihydrochloride is a heterocyclic compound comprising a piperazine core substituted with a 1-methylimidazol-2-ylmethyl group and three hydrochloride counterions. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, confers hydrogen-bonding capability and moderate basicity. The trihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound is structurally distinct from simple benzyl- or phenyl-piperazines due to its imidazole moiety, which may influence receptor binding profiles and metabolic stability .
Properties
IUPAC Name |
1-[(1-methylimidazol-2-yl)methyl]piperazine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.3ClH/c1-12-5-4-11-9(12)8-13-6-2-10-3-7-13;;;/h4-5,10H,2-3,6-8H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQLUCJIWSKMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCNCC2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride typically involves the reaction of 1-methylimidazole with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization and purification to obtain the trihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is capable of participating in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction could produce piperazine derivatives .
Scientific Research Applications
1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Imidazole Substitutions
- 1-{[1-(Difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine Trihydrochloride: This analogue replaces the methyl group on the imidazole with a difluoromethyl group. However, steric bulk from the difluoromethyl group may reduce binding pocket compatibility compared to the methyl-substituted parent compound .
- 1-[(1-Methylimidazol-2-yl)(phenyl)methyl]piperazine :
The additional phenyl group introduces greater hydrophobicity, which may improve membrane permeability but reduce solubility. This structural variation could shift pharmacological activity toward targets requiring aromatic stacking interactions, such as serotonin receptors .
Piperazine Derivatives with Aromatic Substitutions
- Phenylpiperazines (e.g., mCPP, TFMPP): 1-(3-Chlorophenyl)piperazine (mCPP): A serotonin receptor agonist with affinity for 5-HT1B/1C receptors, reducing locomotor activity in rats . The chlorophenyl group facilitates sigma-hole hydrogen bonding with Thr351 in tubulin, enhancing activity compared to non-halogenated analogues . 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): The CF3 group increases lipophilicity and receptor binding potency but may introduce metabolic liabilities due to fluorine substitution .
Benzylpiperazines (e.g., BZP, pFBP) :
Halogenated and Alkyl-Substituted Piperazines
- 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine :
Synthesized as a tyrosinase inhibitor intermediate, the dual halogen substitution enhances electronic interactions with enzyme active sites. The chloro-fluorophenyl group’s steric and electronic profile contrasts with the planar imidazole ring in the target compound, suggesting divergent biological targets . - 1-(4-Methylphenyl)piperazine :
The para-methyl group improves tubulin binding by occupying hydrophobic pockets, as demonstrated in SAR studies. However, it lacks the imidazole’s ability to form hydrogen bonds, reducing versatility in target engagement .
Comparative Data Table
Research Findings and Mechanistic Insights
- Receptor Binding : Imidazole-containing piperazines may exhibit dual activity at serotonin and histamine receptors due to the imidazole’s resemblance to histidine residues .
- Tubulin Modulation : Unlike halogenated phenylpiperazines (e.g., compound 7c in ), the methylimidazole group in the target compound is unlikely to form sigma-hole bonds but may interact with polar residues via hydrogen bonding .
- Antioxidant Potential: Phenoxyethyl-piperazines with methyl groups () show antioxidant activity via SOD enhancement. The imidazole’s redox activity could similarly contribute to radical scavenging, though this remains untested.
Biological Activity
1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride, also known as 2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride, is a compound characterized by its piperazine ring substituted with a methylimidazole moiety. This unique structure contributes to its diverse biological activities, including antimicrobial and antiparasitic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
Target Interactions:
- Enzymatic Inhibition: The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can alter the enzyme's activity, potentially affecting the metabolism of other drugs.
- Histamine Receptor Modulation: The compound may influence cell signaling pathways through interactions with histamine receptors, leading to changes in gene expression and cellular metabolism.
Biological Activities
The compound exhibits significant biological activities, particularly in the following areas:
Antimicrobial Activity:
this compound has demonstrated antimicrobial effects against various pathogens. Its mode of action includes:
- Inhibition of growth through interference with essential biochemical pathways.
- Evidence of zones of inhibition in antimicrobial assays indicates its effectiveness against specific bacteria and fungi.
Antiparasitic Activity:
The compound also shows potential antiparasitic properties, which may involve disrupting metabolic processes critical for the survival of parasites.
Biochemical Pathways
The biochemical pathways affected by this compound include:
- Cell Proliferation and Apoptosis: The compound can modulate pathways that influence cell growth and programmed cell death, depending on the context and cell type involved.
- Ion Channel Regulation: Given the presence of the piperazine ring, it may play a role in regulating ion flow across cell membranes, which is relevant in neurotransmission and neurological research.
Case Studies and Research Findings
Recent studies highlight the compound's potential in various applications:
Case Study 1: Anticancer Activity
A study assessing hybrid compounds containing imidazole-piperazine motifs demonstrated that derivatives similar to this compound exhibited potent anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The most active derivatives showed IC50 values as low as 2 μM .
Case Study 2: Antimicrobial Efficacy
In antimicrobial assays, this compound displayed significant inhibition against several bacterial strains. The zones of inhibition were measured, confirming its effectiveness compared to standard antimicrobial agents.
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism |
|---|---|---|
| Antimicrobial | Various bacteria and fungi | Inhibition of growth through biochemical pathway interference |
| Antiparasitic | Protozoa and helminths | Disruption of metabolic processes |
| Anticancer | MCF-7, HepG2 | Anti-proliferative effects via modulation of cell signaling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
